

Comparative Analysis of GR 94800 Cross-Reactivity with Tachykinin Receptors

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| Compound of Interest | | | | |
|----------------------|----------|-----------|--|--|
| Compound Name: | GR 94800 | | | |
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GR 94800 is a potent and selective non-peptide antagonist for the tachykinin NK2 receptor. Its cross-reactivity with other tachykinin receptors, namely NK1 and NK3, has been quantified to establish its selectivity profile. Tachykinin receptors (NK1, NK2, and NK3) are G protein-coupled receptors (GPCRs) that are preferentially activated by the endogenous neuropeptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively.[1][2] The signaling cascade for these receptors primarily involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium.[2][3]

Quantitative Data on Receptor Affinity

The following table summarizes the antagonist affinity (pKB values) of **GR 94800** for the human NK1, NK2, and NK3 tachykinin receptors. A higher pKB value indicates a higher binding affinity of the antagonist for the receptor.

| Antagonist | NK1 Receptor | NK2 Receptor | NK3 Receptor | Selectivity |
|------------|--------------|--------------|--------------|--------------------------|
| | (pKB) | (pKB) | (pKB) | Profile |
| GR 94800 | 6.4[4] | 9.6[4] | 6.0[4] | Highly selective for NK2 |

pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the concentration-response curve of an agonist.



As the data indicates, **GR 94800** exhibits a significantly higher affinity for the NK2 receptor compared to the NK1 and NK3 receptors, demonstrating its high selectivity.

Experimental Protocols

The following section details a representative experimental methodology for determining the antagonist affinity (pKB) of compounds like **GR 94800** at tachykinin receptors using an in vitro functional assay.

Isolated Tissue Preparation and Functional Assay (e.g., Guinea Pig Ileum)

This protocol describes a classic pharmacological preparation to assess the potency of tachykinin receptor antagonists.

1. Tissue Preparation:

- Male guinea pigs are euthanized by a humane method.
- A section of the terminal ileum is removed and placed in oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
- The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
- The resulting tissue strip is mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

2. Functional Assay:

- The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.
- Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.
- A cumulative concentration-response curve to a selective tachykinin receptor agonist (e.g., [β-Ala8]-Neurokinin A (4-10) for NK2 receptors) is established.
- The tissue is then washed and incubated with a specific concentration of the antagonist (e.g., **GR 94800**) for a predetermined period (e.g., 30-60 minutes).
- A second cumulative concentration-response curve to the same agonist is then constructed in the presence of the antagonist.



3. Data Analysis:

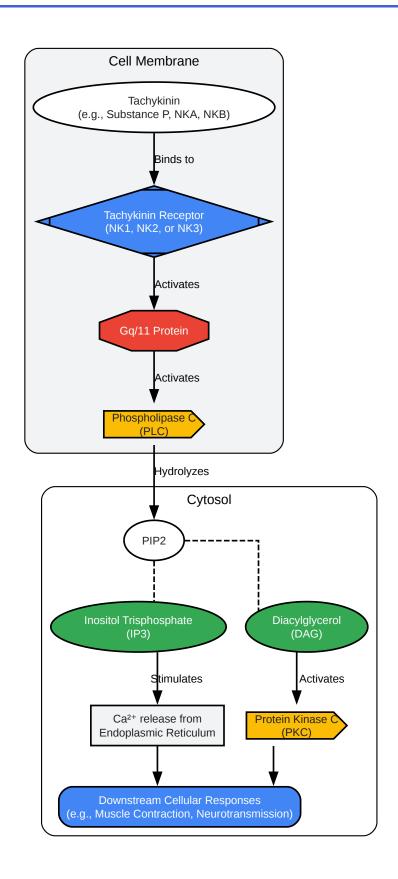
- The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of the antagonist are determined.
- The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
- The pKB value is then calculated using the following equation: pKB = log(DR-1) log[B],
 where [B] is the molar concentration of the antagonist.

Visualizations

Tachykinin Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway activated upon agonist binding to tachykinin receptors.





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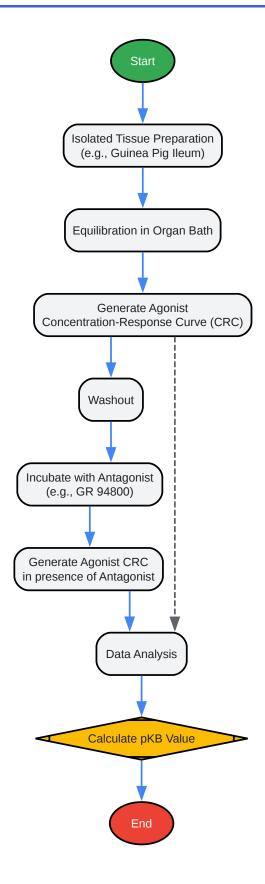
Tachykinin Receptor Signaling Pathway



Experimental Workflow for Determining Antagonist Affinity

The following diagram outlines the logical flow of the experimental protocol described above.





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